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Tetrahydrofuran-2-carboxylic acid hydrazide

Catalog No.
S8194256
CAS No.
M.F
C5H11ClN2O2
M. Wt
166.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-2-carboxylic acid hydrazide

Product Name

Tetrahydrofuran-2-carboxylic acid hydrazide

IUPAC Name

oxolane-2-carbohydrazide;hydrochloride

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

InChI

InChI=1S/C5H10N2O2.ClH/c6-7-5(8)4-2-1-3-9-4;/h4H,1-3,6H2,(H,7,8);1H

InChI Key

JTCNIUMWKFKCBK-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NN.Cl

Canonical SMILES

C1CC(OC1)C(=O)NN.Cl

Tetrahydrofuran-2-carboxylic acid hydrazide is an organic compound characterized by the molecular formula C5H10N2O2C_5H_{10}N_2O_2. It appears as a colorless to pale yellow liquid and is notable for its role as an intermediate in pharmaceutical synthesis. This compound is derived from tetrahydrofuran-2-carboxylic acid, which is a saturated cyclic compound with a carboxylic acid functional group. Tetrahydrofuran-2-carboxylic acid hydrazide has garnered attention for its potential biological activities and applications in drug development.

Typical of hydrazides, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield tetrahydrofuran-2-carboxylic acid and hydrazine.
  • Formation of Schiff Bases: It can react with carbonyl compounds to form Schiff bases, which are significant in medicinal chemistry.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Research indicates that tetrahydrofuran-2-carboxylic acid hydrazide exhibits several biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in drug development.
  • Cytotoxicity: Preliminary studies have shown that certain derivatives can exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
  • Inhibition of Metalloproteases: Compounds related to tetrahydrofuran-2-carboxylic acid hydrazide have been reported to inhibit metalloprotease activity, which is relevant in various disease states such as cancer and cardiovascular diseases .

Tetrahydrofuran-2-carboxylic acid hydrazide can be synthesized through several methods:

  • Hydrazinolysis of Tetrahydrofuran-2-carboxylic Acid: This method involves reacting tetrahydrofuran-2-carboxylic acid with hydrazine hydrate under reflux conditions to yield the hydrazide.
    Tetrahydrofuran 2 carboxylic acid+HydrazineTetrahydrofuran 2 carboxylic acid hydrazide\text{Tetrahydrofuran 2 carboxylic acid}+\text{Hydrazine}\rightarrow \text{Tetrahydrofuran 2 carboxylic acid hydrazide}
  • Reduction of Corresponding Hydrazones: Starting from the corresponding hydrazone of tetrahydrofuran-2-carboxylic acid, reduction can yield the desired hydrazide.
  • Use of Coupling Agents: Employing coupling agents such as carbodiimides can facilitate the formation of the hydrazide from carboxylic acids and hydrazines.

Tetrahydrofuran-2-carboxylic acid hydrazide has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting conditions such as benign prostatic hyperplasia and hypertension.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds with potential therapeutic effects.
  • Biological Studies: Its derivatives are being explored for their biological activities, including antimicrobial and anticancer properties.

Interaction studies involving tetrahydrofuran-2-carboxylic acid hydrazide focus on its biological interactions, particularly with enzymes and receptors. Research suggests that its derivatives may interact with metalloproteases, which are crucial in various pathological processes such as tumor progression and inflammation . These interactions may provide insights into the compound's mechanism of action and therapeutic potential.

Tetrahydrofuran-2-carboxylic acid hydrazide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Tetrahydrofuran-3-carboxylic Acid HydrazideSimilar structure but with a different carboxyl positionPotentially different biological activity profiles
Furoic Acid HydrazideContains a furan ring instead of tetrahydrofuranDifferent reactivity due to the presence of furan
Pyrrolidine-2-Carboxylic Acid HydrazideContains a pyrrolidine ringDifferent pharmacological properties

Tetrahydrofuran-2-carboxylic acid hydrazide is unique due to its specific cyclic structure, which influences its reactivity and biological activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

166.0509053 g/mol

Monoisotopic Mass

166.0509053 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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